5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
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Description
5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structures
Triazole derivatives exhibit interesting crystal and molecular structures, which can significantly affect their chemical reactivity and biological activity. Studies on triazole compounds, such as the work by Boechat et al. (2010), have elucidated the crystal and molecular structures of triazole derivatives, revealing supramolecular chains mediated by hydrogen bonding and interactions that contribute to their stability and reactivity. Such structural insights are crucial for designing compounds with desired physical and chemical properties (Boechat et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and reactivity of triazole derivatives have been extensively studied, offering pathways to a variety of biologically active compounds. Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected versions of triazole amino acids. This method facilitates the preparation of triazole-containing peptidomimetics, showcasing the versatility of triazole derivatives in synthesizing complex molecules with potential biological activities (Ferrini et al., 2015).
Biological Applications
The biological activity of triazole derivatives is a significant area of interest, with many studies exploring their potential as therapeutic agents. The synthesis and evaluation of triazole derivatives for antimicrobial and anticancer activities are common themes in the literature. For example, the study by Pokhodylo et al. (2021) on the synthesis, crystal structure, and Hirshfeld surface analysis of a related triazole-carboxamide highlights its potential for anticancer activity screening, illustrating the role of triazole derivatives in developing new anticancer agents (Pokhodylo et al., 2021).
Properties
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-10-17-16(21)14-15(12-6-7-12)20(19-18-14)13-8-4-11(2)5-9-13/h4-5,8-9,12H,3,6-7,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMDHKCYVZKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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